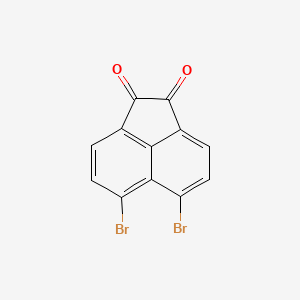

5,6-Dibromoacenaphthylene-1,2-dione

Description

Contextual Significance of Acenaphthylene-1,2-dione Frameworks in Organic Synthesis and Materials Science

The acenaphthylene-1,2-dione framework, commonly known as acenaphthenequinone (B41937), is a foundational structure in organic chemistry. nih.gov Its rigid, planar polycyclic system combined with the reactive ortho-quinone unit makes it a valuable precursor in both organic synthesis and materials science.

In organic synthesis, acenaphthenequinone is a versatile starting material for the construction of a wide array of heterocyclic compounds through condensation reactions. nih.govepa.hu The adjacent ketone groups readily react with binucleophiles, such as diamines, to form fused pyrazine-based systems like acenaphtho[1,2-b]quinoxalines. lookchem.com These reactions are fundamental in creating complex molecular scaffolds. ijarst.in Furthermore, the acenaphthenequinone core is used to synthesize ligands, such as 1,2-bis(imino)acenaphthene derivatives, which are crucial components in transition metal catalysts used for polymerization reactions. acs.orgacs.org

In the realm of materials science, the acenaphthylene (B141429) unit is a key component in the design of advanced organic functional materials. nih.gov Its electron-accepting nature makes it a desirable building block for acenaphthylene-containing polycyclic aromatic hydrocarbons (AN-PAHs), which are investigated for applications in organic optoelectronics. nih.gov The synthesis of these larger, conjugated systems often relies on the chemical modification of the acenaphthene (B1664957) or acenaphthylene skeleton. nih.govresearchgate.net Polymerization of acenaphthylene itself can yield electrically conductive polymers, and its derivatives have been explored as antioxidants and components in dyes. wikipedia.org

Strategic Importance of Halogenation and Diketone Functionalities for Chemical Derivatization

The chemical utility of 5,6-Dibromoacenaphthylene-1,2-dione is profoundly influenced by its two key functional regions: the dibrominated aromatic ring and the 1,2-diketone moiety. Each offers distinct pathways for chemical modification, making the molecule a strategic intermediate for derivatization.

Halogenation: The presence of two bromine atoms on the naphthalene-like core at the 5- and 6-positions is of primary strategic importance. Halogenated aromatic compounds are pivotal precursors in organic synthesis, primarily for their ability to participate in cross-coupling reactions. The bromine atoms serve as reactive handles for the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the extension of the polycyclic system or the introduction of new functional groups. The synthesis of such compounds often involves the direct bromination of acenaphthene followed by an oxidation step to form the quinone. researchgate.net The controlled bromination of the acenaphthene ring is a known synthetic route. google.com

Diketone Functionalities: The 1,2-diketone (or α-diketone) group is a highly reactive center for a multitude of chemical transformations. nih.gov This functionality is central to derivatization, a process that modifies a chemical compound to make it suitable for specific analytical or synthetic purposes. libretexts.orgyoutube.com The carbonyl groups can undergo condensation reactions with a wide range of nucleophiles. For instance, reactions with primary amines can form imine derivatives, while reactions with hydrazines can yield hydrazones or more complex heterocyclic systems. epa.hunih.gov The diketone can also react with active methylene (B1212753) compounds, leading to the formation of new five-membered rings fused to the original framework. nih.gov This reactivity allows for the systematic modification of the molecule's electronic properties and steric profile, which is essential for tailoring materials for specific applications. researchgate.netresearchgate.net

Overview of Research Trajectories for Aromatic Quinones and Related Dibrominated Acenaphthylene Derivatives

Research into aromatic quinones and their derivatives is a dynamic and expanding area, driven by their diverse applications and interesting redox properties. ijarst.in Quinones, as a class, are recognized for their roles as intermediates in the synthesis of biologically active compounds and advanced materials. researchgate.net A significant research trajectory is their exploration in energy storage systems, particularly as redox-active components in organic redox flow batteries, where their ability to undergo reversible redox reactions is paramount. ijarst.innih.gov Furthermore, the synthesis of novel quinone derivatives with tailored electronic and photophysical properties remains a core focus in materials science and medicinal chemistry. ijarst.inrsc.org

Within this broader context, research on dibrominated acenaphthylene derivatives follows several key paths. The synthesis of these molecules is a subject of study, focusing on efficient bromination and oxidation reactions of the acenaphthene starting material. researchgate.netmdpi.com These dibrominated compounds are often not the final product but are crucial intermediates. For example, they serve as precursors for flame-retardant polymers. google.com They are also used in the synthesis of larger, well-defined polycyclic aromatic hydrocarbons through dehydrobromination and condensation or via cycloaddition reactions, where the bromine atoms can be substituted to build more intricate structures. mdpi.com The interplay between the quinone's redox activity and the reactivity of the C-Br bonds makes these derivatives versatile platforms for developing new functional molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 43017-99-8 | lookchem.comchemicalbook.com |

| Molecular Formula | C₁₂H₄Br₂O₂ | lookchem.comchemicalbook.com |

| Molecular Weight | 339.97 g/mol | lookchem.comchemicalbook.com |

| Hydrogen Bond Donor Count | 0 | lookchem.com |

| Hydrogen Bond Acceptor Count | 2 | lookchem.com |

| Rotatable Bond Count | 0 | lookchem.com |

| Exact Mass | 339.85576 | lookchem.com |

| Complexity | 323 | lookchem.com |

Table 2: Example Synthesis of a Monobrominated Acenaphthenequinone Derivative

| Reaction | Synthesis of 5-bromoacenaphthylene-1,2-dione | Source(s) |

|---|---|---|

| Starting Material | 5-Bromoacenaphthene (B1265734) | chemicalbook.com |

| Reagents | Sodium dichromate dihydrate, Cerium(III) chloride heptahydrate | chemicalbook.com |

| Solvent | Acetic acid | chemicalbook.com |

| Conditions | 40°C, 8 hours | chemicalbook.com |

| Yield | 76% | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

43017-99-8 |

|---|---|

Molecular Formula |

C12H4Br2O2 |

Molecular Weight |

339.97 g/mol |

IUPAC Name |

5,6-dibromoacenaphthylene-1,2-dione |

InChI |

InChI=1S/C12H4Br2O2/c13-7-3-1-5-9-6(12(16)11(5)15)2-4-8(14)10(7)9/h1-4H |

InChI Key |

GAZOIWWLVDAXSC-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C(=CC=C3C2=C1C(=O)C3=O)Br)Br |

Canonical SMILES |

C1=CC(=C2C(=CC=C3C2=C1C(=O)C3=O)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5,6 Dibromoacenaphthylene 1,2 Dione

The synthesis of 5,6-dibromoacenaphthylene-1,2-dione is a multi-step process that begins with the commercially available polycyclic aromatic hydrocarbon, acenaphthene (B1664957). The key transformations involve the selective bromination of the aromatic ring followed by oxidation of the benzylic carbons.

Precursor Synthesis and Halogenation Strategies

The primary precursor for the target molecule is 5,6-dibromo-1,2-dihydroacenaphthylene (B108543), also known as 5,6-dibromoacenaphthene. chemicalbook.com This intermediate is synthesized from acenaphthene through electrophilic aromatic substitution.

Synthesis of 5,6-Dibromo-1,2-dihydroacenaphthylene from Acenaphthene . chemicalbook.com

It is important to note that 5,6-dibromoacenaphthene is sometimes formed as a byproduct during the synthesis of other brominated acenaphthene derivatives, such as 3,5,6-tribromo-1,2-dihydroacenaphthylene. chemicalbook.com

Directed Bromination Techniques

Achieving regioselectivity in the bromination of acenaphthene is crucial. The use of Lewis acid catalysts can direct the bromination to the aromatic positions (arylic positions) rather than the benzylic positions. google.com For instance, bromination of acenaphthene with elemental bromine in a halogenated hydrocarbon solvent in the presence of a Lewis acid catalyst results in bromination at the aromatic ring. google.com The choice of catalyst and reaction conditions, such as temperature, plays a significant role in directing the substitution pattern. google.comcardiff.ac.uk

For polybromination, using specific catalysts like calcined montmorillonite (B579905) KSF clay can influence the isomeric distribution of the products. cardiff.ac.uk While dibromination of naphthalene (B1677914) over this clay can yield a mixture of 1,4- and 1,5-dibromonaphthalene, it highlights the role of solid catalysts in directing electrophilic aromatic substitution. cardiff.ac.uk

Oxidation Protocols for Diketone Formation

The conversion of the 5,6-dibromo-1,2-dihydroacenaphthylene intermediate to the final diketone, this compound, is achieved through oxidation of the benzylic methylene (B1212753) groups.

Chromium-Based Oxidation Reagents (e.g., Na2Cr2O7, CrO3) and Reaction Optimization

Chromium(VI) reagents are powerful oxidants widely used for the conversion of activated methylene groups to carbonyls. wikipedia.orgresearchgate.net In the synthesis of acenaphthenequinones, sodium dichromate (Na2Cr2O7) and chromium trioxide (CrO3) are commonly employed. wikipedia.orgchemicalbook.com

The oxidation of the acenaphthene ring system to the corresponding quinone is a well-established laboratory method. wikipedia.org For instance, the synthesis of 5-bromoacenaphthenequinone involves the use of sodium dichromate dihydrate in acetic acid. chemicalbook.com The reaction conditions, such as temperature and reaction time, are optimized to maximize the yield of the desired diketone. A typical procedure involves the slow addition of the chromium reagent to a solution of the bromoacenaphthene derivative at a controlled temperature, followed by a period of stirring to ensure complete reaction. chemicalbook.com

The table below summarizes a typical oxidation reaction for a related bromoacenaphthene derivative.

| Reactant | Reagent | Solvent | Temperature | Time | Product | Yield |

| 5-Bromacenaphthene | Sodium dichromate dihydrate, Cesium chloride heptahydrate | Acetic acid | 40°C | 8 h | 5-Bromacenaphthenequinone | 76% |

Data adapted from a synthesis of 5-bromacenaphthenequinone. chemicalbook.com

Mechanistic Considerations of Acenaphthenequinone (B41937) Formation

The oxidation of acenaphthenes by chromium(VI) reagents is believed to proceed through the formation of a chromate (B82759) ester intermediate. libretexts.org The reaction involves the attack of the alcohol (or in this case, the activated C-H bond at the benzylic position) on the chromium species. This is followed by the decomposition of the chromate ester, which involves the removal of a proton from the carbon atom bearing the oxygen, leading to the formation of the carbonyl group. libretexts.org For the oxidation of the two benzylic CH2 groups in 5,6-dibromo-1,2-dihydroacenaphthylene, this process occurs sequentially at both positions to yield the 1,2-dione.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

Purification of the intermediates and the final product is essential to obtain a high-purity compound. Common techniques include:

Filtration: After precipitation, the solid product is separated from the reaction mixture by filtration, often using a Büchner funnel. chemicalbook.com

Washing: The filtered solid is typically washed with various solvents to remove impurities. For instance, after the oxidation step, the precipitate is often washed with water. chemicalbook.com

Extraction and Acid-Base Treatment: To purify the quinone, the crude product can be treated with a basic solution, such as a 10% sodium carbonate solution, to remove acidic impurities. chemicalbook.com Subsequently, the product can be extracted into a solution of sodium bisulfite, from which the purified quinone can be precipitated by acidification. chemicalbook.com

Recrystallization: This is a standard method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals of the pure compound.

Chromatography: Column chromatography can be employed for more challenging separations, allowing for the isolation of the desired product from a mixture of isomers or byproducts.

The final product, this compound, is a solid compound. lookchem.com Its purity can be assessed by standard analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Chemical Reactivity and Transformation Pathways of 5,6 Dibromoacenaphthylene 1,2 Dione

Electrophilic and Nucleophilic Reactivity at the Diketone Moiety

The 1,2-dione functionality of the acenaphthylene (B141429) core is highly susceptible to reactions with nucleophiles. This reactivity is central to the formation of various heterocyclic structures and other functionalized derivatives.

The condensation reaction between 1,2-diones and 1,2-diamines is a classical and efficient method for the synthesis of pyrazine-fused ring systems. In the case of 5,6-Dibromoacenaphthylene-1,2-dione, this reaction provides a straightforward route to acenaphtho[1,2-b]quinoxalines. The reaction proceeds through the nucleophilic attack of the amine groups on the carbonyl carbons, followed by dehydration to form the aromatic pyrazine (B50134) ring. This transformation is a powerful tool for creating extended, nitrogen-containing polycyclic aromatic compounds, which are of interest for their electronic and photophysical properties. For instance, the reaction can be used to synthesize derivatives like 3,4-dibromo-acenaphtho[1,2-b]quinoxaline-9-carboxylic acid and 3,4,9-tribromo-acenaphtho[1,2-b]quinoxaline. lookchem.com

Table 1: Synthesis of Pyrazine Derivatives from this compound

| Reactant | Product |

| 1,2-Diaminobenzene | 8,9-Dibromoacenaphtho[1,2-b]quinoxaline |

| 4,5-Diamino-2-mercaptopyrimidine | 8,9-Dibromo-11-mercapto-acenaphtho[1,2-b]pyrimido[4,5-e]pyrazine |

This table illustrates the formation of complex heterocyclic systems through the condensation of this compound with various diamines.

Active methylene (B1212753) compounds, which possess a CH2 group flanked by two electron-withdrawing groups, are potent nucleophiles in their deprotonated form. egyankosh.ac.in These carbanions can readily attack the electrophilic carbonyl carbons of this compound. This type of reaction, often a Knoevenagel or a related condensation, leads to the formation of new carbon-carbon bonds at the ketone positions. organic-chemistry.orgnih.gov The initial aldol-type addition is typically followed by dehydration, resulting in a double bond conjugated with the acenaphthylene system. This pathway is instrumental in synthesizing derivatives with extended π-systems and tailored electronic properties. The specific outcome of the reaction can be influenced by the nature of the active methylene compound and the reaction conditions employed. researchgate.net

The Wittig reaction is a cornerstone of organic synthesis for the conversion of ketones and aldehydes into alkenes. wikipedia.orglibretexts.org This reaction utilizes a phosphorus ylide (Wittig reagent) to replace the carbonyl oxygen with a carbon-based substituent. masterorganicchemistry.com For this compound, the Wittig reaction offers a precise method to introduce a variety of unsaturated functionalities at the 1 and/or 2 positions. organic-chemistry.org By choosing the appropriate Wittig reagent, it is possible to synthesize a range of exocyclic alkenes, effectively extending the conjugation of the parent molecule. The reaction proceeds via the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane that subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comyoutube.com This method provides excellent control over the location of the newly formed double bond. libretexts.org

The carbonyl groups of this compound can be protected by converting them into ketals. This is typically achieved by reacting the dione (B5365651) with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. The formation of ketals is a reversible process and serves to mask the reactivity of the ketone functionalities while other transformations are carried out on the molecule, such as modifications at the bromine sites. researchgate.net Following the desired reactions, the ketal protecting groups can be removed by acid-catalyzed hydrolysis, regenerating the original dione. This strategy is crucial for multi-step syntheses requiring selective manipulation of different reactive sites within the molecule.

Transition Metal-Catalyzed Coupling Reactions at Bromine Sites

The two bromine atoms on the aromatic ring of this compound are key handles for the construction of larger, more complex aromatic architectures through transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. researchgate.net In the context of this compound, the bromine atoms serve as the organohalide component, enabling the introduction of a wide variety of aryl and heteroaryl substituents. lookchem.comresearchgate.net This reaction is instrumental in the synthesis of extended π-conjugated systems, which are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By carefully selecting the boronic acid or ester coupling partner, the electronic and steric properties of the resulting molecule can be finely tuned. The Suzuki coupling typically proceeds with high yields and functional group tolerance, making it a highly valuable tool in the synthetic chemist's arsenal.

Table 2: Representative Suzuki Coupling Reactions with this compound Derivatives

| Brominated Substrate | Boronic Acid/Ester | Product |

| 8,9-Dibromoacenaphtho[1,2-b]quinoxaline | Phenylboronic acid | 8,9-Diphenylacenaphtho[1,2-b]quinoxaline |

| 8,9-Dibromoacenaphtho[1,2-b]quinoxaline | 4-Methoxyphenylboronic acid | 8,9-Bis(4-methoxyphenyl)acenaphtho[1,2-b]quinoxaline |

| This compound | Naphthalene-1-boronic acid | 5,6-Di(naphthalen-1-yl)acenaphthylene-1,2-dione |

This table showcases the versatility of the Suzuki coupling in extending the aromatic system of this compound and its derivatives.

Other Cross-Coupling Methodologies for Aryl and Heteroaryl Linkages

Beyond the foundational cross-coupling reactions, the functionalization of this compound can be achieved through a variety of other powerful palladium-catalyzed cross-coupling methodologies to introduce diverse aryl and heteroaryl substituents. These reactions are instrumental in the synthesis of complex organic materials, pharmaceuticals, and natural products. wikipedia.org

Two prominent examples of such transformations are the Suzuki-Miyaura and Sonogashira coupling reactions.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely favored due to its mild reaction conditions, the commercial availability and stability of many boronic acids, and the generation of non-toxic inorganic byproducts. wikipedia.org For this compound, a Suzuki coupling would involve the reaction of one or both bromine atoms with an aryl or heteroaryl boronic acid. This allows for the introduction of a wide array of aromatic and heteroaromatic moieties, enabling the synthesis of complex biaryl and heteroaryl-substituted acenaphthenequinone (B41937) derivatives. The general mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Sonogashira coupling provides a direct route to synthesize arylalkynes by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine that can also serve as the solvent. wikipedia.orgorganic-chemistry.org The Sonogashira reaction of this compound with a terminal alkyne would result in the formation of 5,6-dialkynylacenaphthylene-1,2-dione derivatives. These products are valuable intermediates for creating larger conjugated systems and have applications in materials science. The reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium complex. researchgate.net

Table 1: Comparison of Suzuki-Miyaura and Sonogashira Coupling Reactions

| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling |

| Organometallic Reagent | Organoboron (e.g., boronic acid) | Terminal Alkyne |

| Catalyst System | Palladium catalyst | Palladium catalyst and Copper(I) co-catalyst |

| Bond Formed | C(sp²)–C(sp²) or C(sp²)–C(sp³) | C(sp²)–C(sp) |

| Key Intermediates | Arylpalladium(II) complex, Organoboron species | Arylpalladium(II) complex, Copper(I) acetylide |

| Byproducts | Boron-based inorganic salts | Halide salts |

Redox Chemistry and Reductive Transformations

Electrochemical Reduction and Anion Radical Formation

The redox behavior of acenaphthenequinone and its derivatives, including this compound, is characterized by their ability to accept electrons, leading to the formation of radical anions. rsc.orgresearchgate.net This process can be investigated using electrochemical techniques such as cyclic voltammetry. mdpi.compcbiochemres.com

The electrochemical reduction of acenaphthenequinone in aprotic solvents like dimethylformamide (DMF) typically involves successive one-electron transfer steps. nih.gov The initial reduction generates a radical anion, which is a species containing both a negative charge and an unpaired electron. utexas.edu This radical anion can be persistent under certain conditions. rsc.org The stability and subsequent reactions of this radical anion are influenced by factors such as the solvent, the presence of proton donors, and the nature of the substituents on the acenaphthenequinone core. nih.gov

Electron spin resonance (e.s.r.) spectroscopy has been employed to study the disproportionation of the radical anion of acenaphthenequinone. rsc.org This process involves the reaction of two radical anions to form a dianion and a neutral molecule. rsc.org

The radical anion of acenaphthenequinone can also participate in further chemical reactions. For instance, reductive methylation can occur electrochemically in the presence of methyl halides, proceeding through the coupling of the radical anion with a methyl radical. nih.govmdpi.com Furthermore, electrochemical reduction in the presence of suitable electrophiles can lead to the formation of macrocyclic structures. nih.govmdpi.com

Chemical Reduction Pathways (e.g., Clemmensen Reduction)

The carbonyl groups of acenaphthenequinone derivatives are susceptible to reduction by various chemical reagents. The specific product obtained depends on the reducing agent and the reaction conditions.

A well-known method for the complete reduction of the carbonyl groups to a methylene group is the Clemmensen reduction . This reaction employs amalgamated zinc in hydrochloric acid. mdpi.com When applied to acenaphthenequinone, the Clemmensen reduction yields acenaphthene (B1664957). researchgate.netmdpi.com

Other reduction methods lead to different products. For example, reduction with iron in acetic acid can produce a colorless compound that forms violet-blue salts in the presence of excess alkali. nih.gov Confining the reduction can lead to the formation of a product that is poorly soluble in water and yields deep blue salts with alkalis. mdpi.com Further reduction can result in a water-soluble compound that forms readily soluble violet-blue salts with an excess of alkali. researchgate.netmdpi.com

Catalytic hydrogenation of acenaphthenequinone in the presence of platinum in aqueous ammonium (B1175870) hydroxide (B78521) or dilute alkali can lead to the formation of a bimolecular product. mdpi.com

Table 2: Products of Acenaphthenequinone Reduction

| Reducing Agent/Conditions | Major Product(s) | Reference(s) |

| Amalgamated Zinc (Clemmensen) | Acenaphthene | researchgate.netmdpi.com |

| Iron in Acetic Acid | Reduced species forming colored salts | nih.gov |

| Catalytic Hydrogenation (Pt) | Bimolecular product | mdpi.com |

Ring System Modification and Rearrangement Reactions

Ring Cleavage Reactions of Acenaphthenequinone Derivatives

The five-membered ring of acenaphthenequinone derivatives is susceptible to cleavage under various conditions, leading to the formation of naphthalenic compounds with functional groups at the peri-positions (C1 and C8).

One common method for ring cleavage is through oxidation. Oxidation of acenaphthenequinone with molecular oxygen in the presence of a homogeneous catalyst like cobalt(II) acetate (B1210297) or manganese(II) acetate in propionic acid yields 1,8-naphthalic anhydride. researchgate.netnih.govmdpi.com The addition of potassium bromide can accelerate this reaction. researchgate.netnih.govmdpi.com Photolysis of acenaphthenequinone in an oxygen-saturated solution of methylene chloride also produces 1,8-naphthalic anhydride. nih.govdtic.mil

Ring cleavage can also be achieved under basic conditions. Treatment of acenaphthenequinone with an aqueous potassium hydroxide solution in dimethylsulfoxide at room temperature results in the formation of 1,8-naphthaldehydic acid, which exists in equilibrium with its cyclic form. researchgate.netnih.govmdpi.com Heating acenaphthenequinone with sodamide followed by treatment with water leads to the formation of naphthalene (B1677914) and oxalamide. nih.govmdpi.com

Electrochemical cleavage in the presence of oxygen, followed by methylation, can also be used to obtain the corresponding ester of 1,8-naphthalene dicarboxylic acid. nih.govmdpi.com

Functionalization at Peri-Positions

The peri-positions (C4 and C7) of the acenaphthene skeleton are sites for potential functionalization, although this is less common than reactions involving the five-membered ring. The introduction of substituents at these positions can significantly influence the electronic properties and steric interactions within the molecule.

The synthesis of peri-substituted acenaphthene species has been explored, particularly in the context of creating molecules with interesting through-space interactions. For example, phosphorus and selenium substituents have been introduced at the peri-positions of acenaphthene. mdpi.com These compounds can exhibit fluxional behavior in solution due to the presence of different rotamers. mdpi.com

While direct functionalization at the peri-positions of this compound is not extensively documented, the synthesis of various functionalized acenaphthenes provides a basis for potential synthetic routes. nih.gov For instance, the synthesis of dibenzannulated peri-acenoacenes from anthanthrene (B94379) derivatives demonstrates the construction of complex polycyclic aromatic systems involving peri-linkages. nih.govrsc.org The principles of these syntheses could potentially be adapted to introduce functionality at the C4 and C7 positions of the acenaphthenequinone core.

Advanced Spectroscopic and Electrochemical Characterization in Research of 5,6 Dibromoacenaphthylene 1,2 Dione and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 5,6-dibromoacenaphthylene-1,2-dione derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, enabling the precise mapping of the molecular framework.

In the ¹H NMR spectrum of this compound, the aromatic protons typically appear as doublets in the downfield region. For instance, a reported spectrum shows two doublets at δ = 8.26 ppm and δ = 7.93 ppm, both with a coupling constant of J = 7.5 Hz, corresponding to the aromatic protons. rsc.org The integration of these signals confirms the presence of the expected number of protons in each distinct chemical environment.

For more complex derivatives, such as those synthesized through Suzuki coupling reactions to create ladder-type monomers, NMR is crucial for verifying the successful incorporation of new functionalities. chinesechemsoc.org For example, in a thienoacenaphthopyrazine (TAP) derivative, the ¹H NMR spectrum revealed characteristic signals for the newly introduced groups, confirming the intended molecular structure. chinesechemsoc.org Similarly, ¹³C NMR provides invaluable information by identifying the chemical shifts of all carbon atoms in the molecule, including the quaternary carbons of the acenaphthylene (B141429) core and the carbonyl carbons of the dione (B5365651) moiety, which typically resonate at very low field. rsc.orgchinesechemsoc.org

Table 1: Representative ¹H NMR Data for this compound and a Derivative

| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| This compound | CDCl₃ | 8.26 | d | 7.5 | Aromatic CH | rsc.org |

| 7.93 | d | 7.5 | Aromatic CH | rsc.org | ||

| Thienoacenaphthopyrazine (TAP) derivative | CDCl₃ | 7.77 | d | 6.8 | Aromatic CH | chinesechemsoc.org |

| 7.60 | d | 7.2 | Aromatic CH | chinesechemsoc.org | ||

| 7.46 | s | - | Aromatic CH | chinesechemsoc.org | ||

| 4.22 | m | - | Aliphatic CH | chinesechemsoc.org | ||

| 3.78 | m | - | Aliphatic CH | chinesechemsoc.org |

Mass Spectrometry (HRMS, MALDI-TOF) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for confirming the molecular weight of newly synthesized this compound derivatives and for gaining insights into their fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence.

For instance, the HRMS (APCI) analysis of a related compound, 5,6-dichloroacenaphthylene-1,2-dione, showed a molecular ion peak at m/z [M+] 222.0001, which is in excellent agreement with the calculated value of 221.9998. rsc.org This level of accuracy is critical for distinguishing between compounds with similar nominal masses.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for the analysis of larger, less volatile derivatives, such as polymers or complex organic molecules. In the synthesis of ladder-type thienoacenaphthopyrazine-based monomers, MALDI-TOF was used to confirm the molecular weight of the products. chinesechemsoc.org For example, a synthesized compound with the formula C₂₈H₁₇Br₂F₃N₂S had a calculated m/z of 629.94, and the found value was 630.85 (M+H⁺), confirming the successful synthesis. chinesechemsoc.org

Fragmentation analysis, often performed in conjunction with MS techniques, can provide valuable structural information by revealing the characteristic breakdown pathways of the molecule. This data helps to piece together the connectivity of different functional groups within the derivative.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of molecules. While often used for basic functional group identification, their advanced application in the context of this compound and its derivatives provides deeper insights into molecular structure, bonding, and intermolecular interactions.

The FT-IR spectrum of a derivative, (E)-5,5',6,6'-tetrabromo-2H,2'H-[1,1'-biacenaphthylenylidene]-2,2'-dione, shows characteristic vibrational bands. rsc.org The bands at 3135 and 3066 cm⁻¹ can be attributed to aromatic C-H stretching vibrations. rsc.org A strong absorption at 1699 cm⁻¹ is indicative of the C=O stretching of the dione functionality. rsc.org Other significant peaks in the fingerprint region, such as those at 1563, 1414, 1353, and 1330 cm⁻¹, correspond to various C-C stretching and C-H bending vibrations within the aromatic framework. rsc.org

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to aid in the assignment of vibrational bands observed in experimental spectra. researchgate.netmpg.de By comparing the calculated vibrational frequencies and intensities with the experimental data, a more detailed understanding of the specific atomic motions associated with each vibrational mode can be achieved. This is particularly useful for complex molecules where spectral overlap can make assignments challenging. The analysis of vibrational spectra can also reveal information about intermolecular interactions, such as halogen bonding and π-stacking, which are crucial in determining the solid-state packing and ultimately the material's properties. rsc.org

Cyclic Voltammetry and Electrochemical Impedance Spectroscopy for Redox Behavior and Electronic Level Determination

Electrochemical techniques, particularly Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS), are vital for characterizing the redox behavior and determining the electronic energy levels (HOMO and LUMO) of this compound and its derivatives. These properties are critical for applications in organic electronics, such as organic solar cells and field-effect transistors.

Cyclic voltammetry measures the current response of a material to a linearly cycled potential sweep. From the onset potentials of the oxidation and reduction peaks, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated. For example, in the study of ladder-type thienoacenaphthopyrazine (TAP)-based polymers, film cyclic voltammetry was used to determine their frontier orbital energy levels. chinesechemsoc.org The HOMO and LUMO levels for two different polymers, PTAP1 and PTAP2, were calculated from their onset oxidation and reduction potentials, respectively. chinesechemsoc.org This information is crucial for designing materials with appropriate energy levels for efficient charge transfer in electronic devices.

Electrochemical Impedance Spectroscopy (EIS) provides detailed information about the kinetics of electrochemical processes and the properties of the electrode-electrolyte interface. nih.govxmu.edu.cn By applying a small amplitude AC potential over a range of frequencies, EIS can probe various phenomena such as charge transfer resistance, double-layer capacitance, and diffusion processes. In the context of materials derived from this compound, EIS can be used to study the charge transport properties within thin films and at interfaces, providing insights that are complementary to those obtained from CV.

Table 2: Frontier Orbital Energy Levels of PTAP Polymers Determined by Cyclic Voltammetry

| Polymer | Onset Oxidation Potential (V) | Onset Reduction Potential (V) | EHOMO (eV) | ELUMO (eV) | Reference |

| PTAP1 | - | - | -5.41 | -3.51 | chinesechemsoc.org |

| PTAP2 | - | - | -5.44 | -3.55 | chinesechemsoc.org |

Note: Onset potentials are typically referenced against a standard such as Fc/Fc⁺. chinesechemsoc.org

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound and its derivatives, single-crystal X-ray diffraction provides invaluable information about bond lengths, bond angles, molecular conformation, and, crucially, the nature of intermolecular interactions that govern the crystal packing.

The solid-state structure of a material significantly influences its bulk properties, including its electronic and optical characteristics. In the case of derivatives of this compound, X-ray crystallography has been used to study how modifications to the molecular structure affect the packing arrangement. For example, the introduction of different substituents can lead to variations in π-π stacking distances and the formation of other non-covalent interactions, such as halogen bonds (C-Br···O) or C-H···π interactions. rsc.org

In a study on bis(acenaphthylene)dione semiconductors, X-ray diffraction data was used to analyze the crystal structures of halogenated derivatives. rsc.org The analysis revealed details about intermolecular contacts and stacking motifs, which were then correlated with the observed electronic properties. The ability to visualize non-covalent interactions through techniques like Non-Covalent Interaction (NCI) analysis, which can be performed on crystallographic data, further enhances the understanding of the forces driving the self-assembly of these molecules in the solid state. rsc.org

Computational and Theoretical Investigations of 5,6 Dibromoacenaphthylene 1,2 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in determining optimized molecular geometries, electronic properties, and orbital energies.

For polycyclic compounds like 5,6-Dibromoacenaphthylene-1,2-dione, DFT calculations can predict key structural parameters such as bond lengths and angles. While specific DFT data for this exact molecule is not prevalent in public literature, studies on the closely related precursor, 1,2-dibromoacenaphthylene (B184193), offer significant insights. DFT calculations at the B3LYP/6-311G(d,p) level reveal the optimized structure and frontier molecular orbitals (HOMO and LUMO). nih.gov The introduction of the 1,2-dione functionality to the acenaphthylene (B141429) core is expected to significantly alter the electronic landscape. The electron-withdrawing nature of the carbonyl groups would lower the energy of the LUMO, while the bromine atoms at the 5 and 6 positions also influence electron distribution through inductive and resonance effects.

The HOMO and LUMO are crucial in determining the chemical reactivity and electronic properties of a molecule. In acenaphthylene-based chromophores, the HOMO is typically distributed across the π-system of the aromatic rings, while the LUMO is also centered on the conjugated system. nih.gov For this compound, the HOMO would likely be located on the naphthalene-like core, whereas the LUMO would be expected to have significant contributions from the electron-deficient dione (B5365651) moiety. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's color and reactivity.

Table 1: Predicted Electronic Properties of a Related Acenaphthylene Derivative

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 1,2-dibromoacenaphthylene | DFT/B3LYP/6-311G(d,p) | -6.20 | -1.95 | 4.25 |

This table presents theoretical data for a precursor to illustrate the type of information gained from DFT calculations. The values for this compound would be different due to the presence of the dione group.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational chemistry provides essential tools for predicting spectroscopic properties, aiding in the identification and characterization of novel compounds.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is a standard method for calculating the electronic absorption spectra of molecules. nih.gov By simulating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λ_max). For conjugated systems, these absorptions typically correspond to π-π* transitions. The TD-DFT calculations on 1,2-dibromoacenaphthylene predict absorption bands in the UV region. nih.gov The addition of the 1,2-dione group to create this compound would likely result in a bathochromic (red) shift of the absorption maxima due to the extension of the conjugated system and the electron-withdrawing nature of the carbonyls, pushing the absorption into the visible region.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Theoretical calculations, particularly using the Gauge-Invariant Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. psu.edu These predictions are invaluable for assigning complex spectra and confirming molecular structures. While specific predicted NMR data for this compound is not available, the methodology would involve optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide the predicted chemical shifts. Such calculations could help distinguish between the different aromatic protons and carbons in the complex fused-ring system.

Theoretical Studies on Reaction Mechanisms and Transition States

Understanding the pathways through which a molecule reacts is fundamental to controlling chemical transformations. Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and the calculation of transition state energies.

The parent compound, acenaphthenequinone (B41937), is known to undergo a variety of reactions, particularly nucleophilic additions to its carbonyl carbons. mdpi.comresearchgate.net Theoretical studies can model these processes for this compound. For instance, the addition of a nucleophile, such as an amine or an organometallic reagent, can be investigated using DFT. scribd.com By mapping the potential energy surface, chemists can locate the transition state structure for the nucleophilic attack. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. nih.gov

Furthermore, theoretical models can elucidate the regioselectivity and stereoselectivity of reactions. In the case of this compound, computational studies could predict whether a nucleophile would preferentially attack one of the two non-equivalent carbonyl groups and from which face of the planar ring system. Such studies are crucial for designing synthetic routes to complex derivatives.

Aromaticity and π-Conjugation Analysis in Derivatives

Aromaticity is a key concept in organic chemistry that describes the unusual stability of certain cyclic, planar molecules with delocalized π-electrons. For polycyclic systems like acenaphthylene derivatives, the aromaticity can be complex and localized differently across the molecule.

Computational methods provide quantitative measures of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). Studies on the parent acenaphthylene system show that the five-membered ring possesses a small degree of aromatic character, and can even exhibit antiaromatic characteristics depending on the specific computational method used. rsc.org The primary aromatic character resides within the six-membered naphthalene-like core. researchgate.netacs.org

The introduction of bromine atoms and dione functionality in this compound significantly influences the π-conjugation and aromaticity. The electron-withdrawing carbonyl groups can decrease the electron density in the adjacent six-membered ring, potentially altering its aromatic character. The bromine substituents, through their inductive and weak resonance effects, would also modulate the electronic distribution. A theoretical aromaticity analysis could map the flow of π-electrons and quantify the aromatic character of each ring within the molecule, providing a deeper understanding of its electronic stability and reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering insights into dynamic processes that are often inaccessible by experimental means alone. scite.ai

Conformational Analysis: While this compound is a relatively rigid molecule with limited conformational freedom, MD simulations can still be useful. researchgate.net They can explore minor structural fluctuations, such as out-of-plane vibrations, and how the molecule interacts with its environment, for example, a solvent shell.

Self-Assembly: A more significant application of MD for this type of molecule is in studying self-assembly and aggregation. Polycyclic aromatic hydrocarbons are known to self-assemble in solution and on surfaces, driven primarily by non-covalent π-π stacking interactions. nih.govresearchgate.net MD simulations can model the aggregation of multiple this compound molecules. By simulating their behavior in a virtual box, researchers can observe how they arrange themselves, predict the structure of the resulting aggregates (e.g., columnar stacks), and calculate the energetic driving forces for this assembly. nih.gov Understanding these self-assembly processes is crucial for applications in materials science, where the collective properties of molecules determine the function of a material.

Applications in Advanced Materials and Functional Systems

Building Block for Ladder-Type Polymers in Organic Electronics

Ladder-type polymers, characterized by their rigid and planar structures, are at the forefront of research in organic electronics. 5,6-Dibromoacenaphthylene-1,2-dione has emerged as a crucial building block for these polymers, enabling the creation of materials with exceptional electronic properties.

Design and Synthesis of Thienoacenaphthopyrazine (TAP)-Based Monomers

A new family of ladder-type monomers has been successfully synthesized using this compound as a starting material. chinesechemsoc.org The synthetic route involves a reaction with benzene-1,2-diamines containing electron-accepting substitutions to form endocyclic carbon-nitrogen double bonds, resulting in thienoacenaphthopyrazine (TAP)-based molecules. chinesechemsoc.org These TAP-based monomers exhibit good stability due to the incorporation of various electron-accepting groups like five-membered aromatic rings, pyrazine (B50134), fluorine, and thiadiazole. chinesechemsoc.org

An initial attempt to synthesize cyclopenta mdpi.comnih.govacenaphtho[1,2-c]thiophene-1,2-dione via a Suzuki coupling reaction between this compound and 3,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene was unsuccessful, likely due to the instability of the diketone in an alkaline solvent. chinesechemsoc.org

Integration into High-Performance Semiconducting Polymers for Organic Solar Cells (OSCs)

The TAP-based monomers are utilized to synthesize donor-acceptor (D-A) copolymers, which are then integrated into organic solar cells (OSCs). chinesechemsoc.org For instance, the copolymers PTAP1 and PTAP2 were synthesized from monomers based on 7,8,10-trifluorothieno[3″,4″:4′,5′]cyclopenta[1′,2′,3′:5,6]acenaphtho[1,2-b]quinoxaline and chinesechemsoc.orgmdpi.comCurrent time information in Bangalore, IN.thiadiazolo[3,4-g]thieno[3″,4″:4′,5′]cyclopenta[1′,2′,3′:5,6]acenaptho[1,2-b]quinoxaline, respectively. chinesechemsoc.org

When paired with the electron acceptor Y6-BO, a layer-by-layer (LBL) OSC based on PTAP1 achieved a high power conversion efficiency (PCE) of 17.14%, while the PTAP2-based device reached 14.20%. chinesechemsoc.org These high efficiencies underscore the potential of these novel ladder-type monomers in developing high-performance organic solar cells. chinesechemsoc.orgnih.gov

Table 1: Performance of Organic Solar Cells based on PTAP Copolymers

| Polymer | Electron Acceptor | Device Architecture | Power Conversion Efficiency (PCE) |

| PTAP1 | Y6-BO | LBL-OSC | 17.14% |

| PTAP2 | Y6-BO | LBL-OSC | 14.20% |

Impact of Molecular Geometry and π-Conjugated Backbone on Device Performance

The unique molecular geometry of these TAP-based polymers, where the extended π-conjugated backbone is perpendicular to the polymer chain, provides a valuable platform for developing semiconducting polymers. chinesechemsoc.org This geometry, in contrast to polymers with π-conjugation aligned with the polymer chain, influences the material's electronic and film-forming properties. chinesechemsoc.org

Systematic investigations have revealed that factors such as multifluorine substitution can lead to a shorter π-π stacking distance and higher hole mobility. chinesechemsoc.org For example, the multifluorine substituted polymer PTAP1 exhibited these characteristics, likely due to the small size and strong electron-withdrawing nature of the fluorine atom. chinesechemsoc.orgmdpi.com The planarity of the conjugated backbone, which can be enhanced by using ladder-type monomers, often leads to stronger π-π stacking and higher crystallinity in the solid phase. mdpi.com This, in turn, can result in higher charge mobility and improved device performance. rsc.orgnih.gov The rigidity of the polymer backbone and the presence of pre-existing crystalline microstructures also affect the crystallization rate and, consequently, the charge mobility. rsc.org

Precursor for Advanced Organic Semiconductors and Optoelectronic Materials

Beyond ladder-type polymers, this compound is a precursor for a broader range of advanced organic semiconductors and optoelectronic materials. researchgate.netresearchgate.netbohrium.com Its derivatives are being explored for their potential in various electronic devices.

Role in Donor-Acceptor Systems and Charge Transfer Processes

The derivatives of this compound can be incorporated into donor-acceptor (D-A) systems, which are fundamental to the operation of many organic electronic devices. researchgate.netmdpi.com In these systems, the transfer of charge from a donor unit to an acceptor unit upon photoexcitation is a key process. nih.govgoettingen-research-online.de The efficiency of this intramolecular charge transfer (ICT) is influenced by the molecular geometry and the electronic coupling between the donor and acceptor moieties. researchgate.net The design of these systems often involves tuning the energetics of the donor, acceptor, and the bridging unit to optimize charge separation and minimize charge recombination. nih.gov

Exploration in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The development of novel semiconducting polymers and small molecules from precursors like this compound is crucial for advancing organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netresearchgate.net For OFETs, high charge carrier mobility is a primary requirement. researchgate.net The molecular design strategies, including the use of ladder-type structures and specific side-chain engineering, aim to enhance this mobility. researchgate.netrsc.org The alignment of polymer chains and the resulting morphology of the thin film also play a significant role in charge transport. nih.govrsc.org

Applications in Supramolecular Chemistry and Crystal Engineering

The precise control over the arrangement of molecules in the solid state is a fundamental goal of crystal engineering. This control allows for the fine-tuning of a material's bulk properties, such as its optical response, electronic conductivity, and mechanical characteristics. This compound serves as a versatile building block in this context, primarily due to its capacity for engaging in specific and directional intermolecular interactions.

The design of organic crystals with tailored properties is a complex challenge that involves balancing various intermolecular forces to achieve a desired solid-state organization. While research specifically detailing the mechanical compliance of crystals made solely from this compound is not extensively documented, studies on closely related halogenated bis(acenaphthylene)dione (BAN) semiconductors provide significant insights into how such molecules are used to create functional crystalline materials. wikipedia.org

In these systems, the halogen atoms (chlorine or bromine) and the dione (B5365651) structure are instrumental in guiding the self-assembly process. wikipedia.org The interplay between different types of intermolecular interactions dictates the final packing arrangement, which in turn governs the material's optoelectronic properties. Researchers have demonstrated that by substituting different halogens on the acenaphthylene (B141429) scaffold, it is possible to influence the solid-state organization and, consequently, the material's performance in applications like n-type organic field-effect transistors (OFETs). wikipedia.org The electron-transport capabilities of these materials are directly linked to their molecular packing, showcasing a strategy for optimizing electronic properties through crystal engineering.

The parent compound, acenaphthylene-1,2-dione, is noted for its fluorescent properties, which are valuable in applications such as fluorescent probes. solubilityofthings.com The introduction of bromine atoms in this compound is expected to modify these emission properties, potentially leading to phosphorescence and offering a route to materials with optimized emission characteristics for use in sensing or display technologies.

The bromine atoms on the this compound molecule are not merely passive substituents; they are active participants in directing crystal formation through halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. researchgate.net This interaction, along with π-stacking, is a powerful tool for assembling molecules into predictable supramolecular architectures. nih.gov

Studies on new bis(acenaphthylene)dione semiconductors, for which this compound is a known precursor, reveal a competition and synergy between halogen bonding and π-stacking interactions. wikipedia.orgnih.gov The crystal structures of these materials show how halogen···halogen, halogen···oxygen, and π–π stacking interactions collectively determine the three-dimensional structure. wikipedia.org

For instance, in related co-crystals, halogen bonds have been shown to be a dominant force in the primary assembly of the components, while π-stacking interactions often stabilize the extended network. researchgate.netnih.gov The investigation of these forces in crystals containing bromo-acenaphthylene derivatives allows scientists to understand and predict how molecules will pack, which is crucial for designing materials with specific properties like thermal expansion behavior or charge-transport pathways. wikipedia.orgnih.gov

Table 1: Research Findings on Related Halogenated Acenaphthylene Dione Semiconductors

| Feature | Observation | Implication for Material Design | Source |

|---|---|---|---|

| Crystal Packing | Solid-state organization is influenced by a balance of halogen bonding and π-stacking. | Control over molecular arrangement allows for tuning of optoelectronic properties. | wikipedia.org |

| Halogen Substitution | Replacing chlorine with bromine can alter intermolecular distances and interaction strengths. | Provides a strategy to systematically modify crystal structures and material functions. | wikipedia.orgnih.gov |

| Electron Transport | The compounds exhibit n-type semiconductor behavior in Organic Field-Effect Transistors (OFETs). | Demonstrates the potential of this class of materials for use in organic electronics. | wikipedia.org |

Role in Advanced Catalytic Systems (e.g., Photosensitizers for Organic Transformations)

A photosensitizer is a molecule that absorbs light and then transfers the energy to another molecule, thereby initiating a chemical reaction without being consumed itself. In organic synthesis, photosensitizers are key components of photoredox catalysis, a powerful strategy for forming chemical bonds under mild conditions.

While specific studies detailing the use of this compound as a photosensitizer for organic transformations are not yet prevalent, its molecular structure contains all the necessary features for such an application. The acenaphthylene-1,2-dione core, an α-diketone, is a well-known chromophore that can absorb UV or visible light to reach an excited state.

Crucially, the presence of two heavy bromine atoms is expected to significantly enhance the efficiency of intersystem crossing (ISC). ISC is the process where the molecule transitions from a short-lived singlet excited state to a longer-lived triplet excited state. This triplet state is the key reactive species in many photosensitized reactions. The "heavy-atom effect" is a principle where the large spin-orbit coupling in atoms like bromine facilitates the spin-forbidden singlet-to-triplet transition.

Research on other bromo-substituted aromatic molecules has confirmed this principle. For example, bromobenzoylpyridine and bromoporphyrins have been developed as highly efficient photosensitizers. nih.govnih.gov In these systems, the bromine atom is credited with promoting the ISC process, leading to the efficient generation of reactive species like singlet oxygen or enabling energy transfer to other substrates. nih.govnih.gov

Given these precedents, this compound represents a highly promising, though currently underexplored, candidate for a robust organic photosensitizer. Its rigid structure, conjugated dicarbonyl system for light absorption, and bromine atoms for efficient ISC make it an ideal target for development in advanced photocatalytic systems.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

Future synthetic efforts will prioritize the development of greener and more efficient methods for the preparation of 5,6-Dibromoacenaphthylene-1,2-dione and its precursors. Current routes often rely on harsh reagents and conditions. Research is steering towards methodologies that reduce waste, minimize energy consumption, and utilize less hazardous substances.

Key areas of focus include:

Catalytic Bromination: Moving away from stoichiometric brominating agents to catalytic systems, potentially using metal-based or organocatalysts, to improve atom economy and reduce waste streams.

Oxidation with Green Oxidants: The oxidation of the parent acenaphthene (B1664957) is a critical step. Research into using molecular oxygen, hydrogen peroxide, or other environmentally benign oxidants, coupled with efficient catalytic systems, is a high-priority. For instance, the oxidation of 5-bromoacenaphthene (B1265734) has been achieved using sodium dichromate, but future work could explore catalysts like cerium chloride with milder oxidants. nih.gov

Flow Chemistry: Implementing continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Visible-Light Photocatalysis: Exploring light-mediated reactions, such as photocatalyzed cycloadditions, offers an energy-efficient and mild pathway for constructing complex molecular architectures from acenaphthylene-based precursors. koreascience.kr

A comparative table of potential synthetic improvements is presented below.

| Current Methodologies | Future Sustainable Alternatives | Anticipated Benefits |

| Stoichiometric Halogenation | Catalytic Halogenation | Higher atom economy, reduced waste |

| Use of Heavy Metal Oxidants | Green Oxidants (O₂, H₂O₂) with Catalysis | Reduced toxicity, safer processes |

| Batch Processing | Continuous Flow Synthesis | Enhanced safety, scalability, and control |

| High-Temperature Reactions | Photocatalysis, Mild Condition Catalysis | Lower energy consumption, higher selectivity |

Exploration of New Reactivity Modes and Functionalization Pathways

The two bromine atoms and the 1,2-dione moiety are prime sites for chemical elaboration, offering a gateway to a vast chemical space. Future research will undoubtedly uncover novel reactions and functionalization strategies to create a diverse library of derivatives.

Cross-Coupling Reactions: The C-Br bonds are ideal handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new aryl, alkynyl, or amino groups. This allows for the systematic extension of the π-conjugated system, a key strategy for tuning electronic properties.

Dione (B5365651) Chemistry: The vicinal dione is a versatile functional group. It can undergo condensation reactions with o-phenylenediamines to form quinoxaline (B1680401) derivatives, or with other binucleophiles to generate a variety of heterocyclic systems. bldpharm.com It can also be a precursor for creating novel α-diimine ligands through condensation with anilines, which can then be used to form metal complexes. manchesterorganics.com

Reductive Aromatization: Selective reduction of the dione functionality could lead to the corresponding diol, which might be further converted to generate the fully aromatic acenaphthylene (B141429) core, providing access to a different class of polycyclic aromatic compounds.

Directed Functionalization: Utilizing directing groups could enable regioselective functionalization at other positions on the acenaphthylene scaffold, a strategy that has proven effective for other aromatic systems. researchgate.net

Rational Design of Derivatives for Tunable Electronic and Optical Properties

A major driving force for research into this compound is its potential as a scaffold for materials with tailored optoelectronic properties. By strategically modifying its structure, researchers can fine-tune its frontier molecular orbitals (HOMO and LUMO), absorption and emission spectra, and charge transport characteristics.

The introduction of electron-donating or electron-withdrawing groups via the functionalization pathways described in section 7.2 can dramatically alter the compound's properties. For instance, coupling with donor moieties can create donor-acceptor (D-A) type chromophores with strong intramolecular charge transfer (ICT) character, leading to red-shifted absorption and emission. The synthesis and study of BN-phenanthrenes have shown that functionalization can lead to a substantial increase in fluorescence quantum yield. uky.edunih.gov Similarly, studies on 5,6-dihydroxyindole (B162784) oligomers have demonstrated that the mode of coupling between monomer units is a crucial parameter affecting the electronic absorption properties. rsc.org

| Modification Strategy | Target Property | Potential Application |

| Attaching Electron-Donating Groups | Lower HOMO-LUMO gap, Red-shifted absorption | Organic photovoltaics, NIR sensors |

| Extending π-Conjugation (e.g., via Sonogashira coupling) | Increased molar absorptivity, Enhanced charge mobility | Organic electronics, Dyes |

| Introducing Bulky Side Chains | Control of solid-state packing, Improved solubility | Solution-processable OFETs |

| Formation of Heterocyclic Fused Systems | Modified photophysical properties, Enhanced stability | Emissive materials, Stable semiconductors |

Advanced Materials Integration and Device Engineering for Next-Generation Technologies

The true potential of this compound derivatives will be realized through their incorporation into functional devices. The tunability of their properties makes them promising candidates for a range of applications in organic electronics.

Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the acenaphthylene core is conducive to ordered packing in the solid state, which is essential for efficient charge transport. By attaching solubilizing groups, derivatives can be made solution-processable for the fabrication of thin-film transistors. Research on related functionalized acenes has shown that tuning intermolecular order through substituent choice can lead to high hole mobilities, reaching up to 1.0 cm²/V·s. nih.gov Similarly, anthraquinone (B42736) derivatives have been successfully used as n-type semiconductors in OFETs. diva-portal.orgresearchgate.net

Organic Solar Cells (OSCs): The electron-accepting nature of the dione core makes these derivatives suitable as non-fullerene acceptors (NFAs) in bulk heterojunction OSCs. Functionalization can be used to adjust the LUMO level to ensure efficient charge separation at the donor-acceptor interface. Studies on acenaphthylene-based dyes and anthraquinone derivatives have demonstrated their potential in solar cell applications, with efficiencies being highly dependent on the molecular structure. bldpharm.combldpharm.com For example, a phenylethynyl derivative of acenaphthylene used in a dye-sensitized solar cell (DSSC) achieved a conversion efficiency of 3.15%. bldpharm.com

Emissive Materials for OLEDs: By creating derivatives with high fluorescence quantum yields, particularly in the solid state, these compounds could be used as emitters in organic light-emitting diodes (OLEDs). Research on related heterocyclic systems demonstrates that targeted synthesis can produce highly fluorescent materials. uky.edunih.gov

The table below summarizes the performance of related quinone derivatives in various organic electronic devices, highlighting the potential targets for materials based on this compound.

| Device Type | Material Class | Key Performance Metric | Value Achieved |

| OFET | Functionalized Anthradithiophene | Hole Mobility | 1.0 cm²/V·s |

| DSSC | Acenaphthylene-based Dye | Power Conversion Efficiency (η) | 3.15% bldpharm.com |

| DSSC | Phenanthrenequinone-based Dye | Power Conversion Efficiency (η) | 6.0% |

Computational Chemistry for Predictive Design and Mechanistic Understanding

Computational modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for accelerating the discovery and development of new materials based on this compound.

Predictive Design: DFT calculations can predict the electronic and optical properties (e.g., HOMO/LUMO energies, absorption spectra) of virtual derivatives before they are synthesized in the lab. This allows for the high-throughput screening of large libraries of potential candidates, guiding synthetic efforts towards the most promising targets for specific applications like OSCs or OFETs. nih.gov

Mechanistic Insights: Computational studies can elucidate reaction mechanisms, transition states, and kinetic and thermodynamic profiles for the synthetic transformations of this compound. This fundamental understanding is crucial for optimizing reaction conditions and developing novel synthetic routes.

Solid-State Packing: Predicting how molecules will arrange in a crystal is vital for understanding and engineering charge transport properties in organic semiconductors. Computational methods can simulate crystal packing and predict intermolecular electronic couplings, providing a link between molecular structure and device performance.

Simulating Interactions: Molecular dynamics and DFT can be used to study the interaction of these molecules with other materials, such as their adsorption on graphene or other substrates, which is relevant for device interfaces.

By integrating computational predictions with experimental synthesis and characterization, researchers can establish clear structure-property relationships, enabling a more rational and efficient design of next-generation organic materials derived from this compound.

Q & A

Q. What are the established synthesis routes for 5,6-Dibromoacenaphthylene-1,2-dione, and what key reaction parameters must be controlled?

While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous methods for structurally related brominated acenaphthenes involve:

- Lithiation and Cycloaddition : Lithiation of brominated precursors (e.g., 5,6-dibromoacenaphthene) followed by treatment with acenaphthenequinone to form cycloaddition products. Post-reaction treatment with hydrofluoric acid (HF) may be required to isolate the final product .

- Critical Parameters : Temperature control (±2°C) during lithiation to avoid side reactions, stoichiometric precision of bromine substituents, and inert atmosphere (N₂/Ar) to prevent oxidation.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural purity?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm bromine substitution patterns and backbone integrity. ²D NMR (e.g., COSY, HSQC) resolves overlapping signals in polycyclic systems.

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular formula (C₁₂H₈Br₂O₂) and detects halogen isotope patterns.

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (λ = 254 nm) assesses purity ≥95%, with C18 columns and acetonitrile/water gradients for separation .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental fate and transformation pathways of this compound?

Adopt a multi-phase approach inspired by long-term environmental studies :

- Phase 1 (Lab-scale) :

- Hydrolysis/Kinetics : Test stability in aqueous buffers (pH 4–9) at 25–50°C, monitoring degradation via LC-MS.

- Photolysis : Expose to UV-Vis light (290–400 nm) in simulated sunlight chambers; quantify intermediates using GC-MS.

- Phase 2 (Ecosystem Modeling) :

- Use partition coefficients (log Kow) to predict bioaccumulation in soil-water systems.

- Analyze biotic transformations via microbial consortia (e.g., Pseudomonas spp.) in bioreactors.

Q. How can contradictions in reported reactivity data (e.g., electrophilic vs. nucleophilic behavior) be resolved?

- Controlled Reactivity Studies :

- Perform competitive reactions with standardized electrophiles (e.g., NO₂⁺) and nucleophiles (e.g., CN⁻) under identical conditions (solvent, temp).

- Use in situ FTIR or Raman spectroscopy to track intermediate formation.

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity, correlating with experimental outcomes .

Q. What advanced mechanistic insights exist for bromine substitution reactions in acenaphthene-derived systems?

- Single-Electron Transfer (SET) Pathways : Bromine substituents may act as electron-withdrawing groups, facilitating SET in polar solvents (e.g., DMF). Kinetic isotope effect (KIE) studies can distinguish between radical vs. ionic mechanisms.

- Cross-Coupling Applications : Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids requires precise ligand selection (e.g., SPhos) to avoid debromination .

Methodological Recommendations

- Data Conflict Resolution : When spectral data conflicts with literature (e.g., unexpected NMR shifts), replicate experiments under strictly anhydrous conditions and validate with independent techniques (e.g., X-ray crystallography) .

- Environmental Impact Workflow : Integrate OECD guidelines for hydrolysis/photo-stability testing with high-throughput screening (HTS) for ecotoxicology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.